molecular formula C21H26N4O6S B2642767 N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 872986-22-6

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2642767
CAS No.: 872986-22-6
M. Wt: 462.52
InChI Key: NELAFFSJUHSEJL-UHFFFAOYSA-N
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Description

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide (CAS 872986-22-6) is a high-purity chemical compound with a molecular formula of C21H26N4O6S and a molecular weight of 462.5 g/mol . This sophisticated molecule is characterized by a 1,3-oxazinan-2-yl core that is functionalized with a (4-methoxy-3-methylphenyl)sulfonyl group and an oxalamide linker bridging to a pyridin-3-ylmethyl moiety . The integration of these specific pharmacophores—a sulfonyl group often associated with receptor binding and a nicotinamide derivative (pyridin-3-ylmethyl) known for its role in biological systems—suggests significant potential for investigative applications. Researchers may find this compound valuable as a key intermediate or building block in medicinal chemistry and drug discovery efforts, particularly in the synthesis and development of novel protease inhibitors, receptor antagonists, or other biologically active small molecules. Its structure is closely related to other oxalamide-based compounds that have been explored for their sensory and flavor-enhancing properties, indicating potential utility in basic research related to taste and olfactory receptors . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with care, utilizing appropriate personal protective equipment and adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O6S/c1-15-11-17(6-7-18(15)30-2)32(28,29)25-9-4-10-31-19(25)14-24-21(27)20(26)23-13-16-5-3-8-22-12-16/h3,5-8,11-12,19H,4,9-10,13-14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELAFFSJUHSEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound with potential therapeutic applications. The compound's structure suggests a multifaceted interaction with biological systems, particularly in the context of enzyme inhibition and receptor modulation.

Chemical Structure

The compound features a sulfonamide group, an oxazinan ring, and a pyridine moiety, which are known to enhance biological activity through various mechanisms. The presence of these functional groups suggests potential interactions with biological targets such as enzymes and receptors.

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit inhibitory effects on specific enzymes. For instance, sulfonamides are known for their role as inhibitors of carbonic anhydrase and certain proteases. Inhibition of these enzymes can lead to therapeutic effects in conditions such as hypertension and cancer.

Enzyme Inhibition Type Potential Therapeutic Application
Carbonic AnhydraseCompetitiveHypertension, Glaucoma
ProteasesNon-competitiveCancer Treatment

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. The incorporation of the methoxy and methyl groups in the structure may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.

Case Studies

  • Antitumor Activity : A study on similar oxazinan derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the target compound could also possess antitumor properties.
  • Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit inflammatory pathways, indicating potential use in treating inflammatory diseases.

The biological activity of this compound may involve:

  • Binding to Active Sites : The sulfonamide group can mimic substrate molecules, allowing it to bind to active sites on enzymes.
  • Modulation of Receptor Activity : The pyridine moiety may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and physicochemical differences between the target compound and similar molecules:

Compound Key Functional Groups Molecular Weight Melting Point Reported Bioactivity Reference
Target Compound 1,3-Oxazinan, sulfonyl, oxalamide, pyridinyl Not reported Not reported Not studied in provided evidence
N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide () Oxalamide, sulfamoyl, methoxyphenyl ~332 g/mol* Decomposes at 180°C Antimicrobial potential (inferred)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo-pyrimidine, sulfonamide, chromen 589.1 g/mol 175–178°C Kinase inhibition (hypothetical)
Rapamycin (Rapa) () Macrolide, triene, pipecolic acid 914.2 g/mol Not reported Immunosuppressant, mTOR inhibition

*Calculated based on molecular formula.

2.1 Structural and Functional Group Analysis
  • Oxalamide Derivatives :

    • The target compound shares the oxalamide motif with N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (). However, the latter lacks the 1,3-oxazinan ring and pyridinyl group, resulting in reduced conformational flexibility and binding diversity .
    • Sulfonyl groups in both compounds enhance stability, but the 4-methoxy-3-methylphenyl substituent in the target compound introduces steric bulk compared to the 4-sulfamoyl-phenyl group in ’s compound .
  • Heterocyclic Scaffolds :

    • The 1,3-oxazinan ring in the target compound contrasts with the pyrazolo-pyrimidine core in ’s molecule. The latter’s fused heterocyclic system likely enhances aromatic stacking interactions, while the oxazinan’s flexibility may improve bioavailability .
    • Compared to Rapamycin (), the target compound lacks a macrolide backbone, suggesting divergent mechanisms of action despite shared sulfonyl motifs .
2.2 Physicochemical Properties
  • Thermal Stability :

    • Example 53 () exhibits a melting point of 175–178°C, comparable to sulfonamide-containing drugs. The target compound’s thermal behavior may align with this range if similar intermolecular forces (e.g., hydrogen bonding via sulfonyl groups) dominate .
  • Solubility :

    • The pyridinyl group in the target compound may improve water solubility relative to purely aromatic analogues, though this remains speculative without experimental data.

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